Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the allyl, benzoyl, and other substituents. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to control reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyl and benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- 4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure and diverse functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C26H26F1N2O5S and a molecular weight of approximately 510.5 g/mol. It features several notable functional groups, including thiazole, carboxylate, and fluorobenzoyl moieties, which enhance its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi.
- Anticancer Potential : The structure of the compound suggests it may inhibit tumor growth by modulating enzyme activity related to cancer cell proliferation. This is particularly relevant in the context of targeting pathways involved in cancer progression.
- Enzyme Modulation : The interactions of this compound with various enzymes have been studied, indicating potential effects on cellular signaling pathways, which are crucial for understanding its mechanism of action.
In Vitro Studies
In vitro studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance:
- MDM2 Inhibition : A study indicated that compounds structurally similar to this one could inhibit MDM2, a regulator of the p53 tumor suppressor pathway. This inhibition is critical for cancer therapy as it can lead to increased apoptosis in malignant cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Cell Lines : In experiments involving various cancer cell lines, the compound demonstrated significant cytotoxicity, suggesting its effectiveness in inhibiting cell growth and inducing apoptosis.
- Animal Models : Preliminary tests in murine models have shown that administration of the compound led to reduced tumor sizes compared to control groups. This reinforces its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other compounds exhibiting similar structures or activities.
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Compound A | C26H25F1N2O5S | Similar thiazole structure | Anticancer |
Compound B | C25H24N2O5S | Lacks fluorinated groups | Antimicrobial |
Compound C | C27H28F1N2O6S | Contains additional hydroxyl group | Enzyme inhibitor |
This table illustrates how variations in molecular structure can lead to different biological activities, emphasizing the unique profile of this compound.
Properties
CAS No. |
618071-82-2 |
---|---|
Molecular Formula |
C29H27FN2O5S |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27FN2O5S/c1-6-13-37-28(36)26-17(5)31-29(38-26)32-23(19-11-9-18(10-12-19)15(2)3)22(25(34)27(32)35)24(33)20-8-7-16(4)21(30)14-20/h6-12,14-15,23,33H,1,13H2,2-5H3/b24-22+ |
InChI Key |
OYHGMVVZTXHMBP-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)O)F |
Origin of Product |
United States |
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